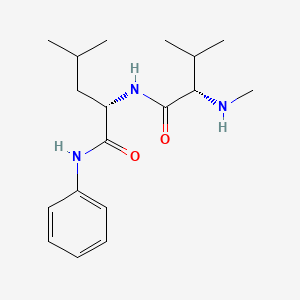

L-Leucinamide, N-methyl-L-valyl-N-phenyl-

Descripción general

Descripción

L-Leucinamide, N-methyl-L-valyl-N-phenyl- is a versatile chemical compound that belongs to the class of amides. It is known for its unique chemical structure and biological activity, making it applicable in various fields, including pharmaceuticals, biochemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-methyl-L-valyl-N-phenyl- typically involves the coupling of L-leucinamide with N-methyl-L-valyl and N-phenyl groups. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing side reactions .

Análisis De Reacciones Químicas

Synthetic Pathways and Coupling Reactions

The synthesis of modified dipeptides like N-methyl-L-valyl-N-phenyl-L-leucinamide typically involves sequential coupling of protected amino acids. Key steps include:

-

N-Methylation of L-Valine : Achieved via reductive amination or alkylation under inert conditions, using agents like formaldehyde and sodium cyanoborohydride .

-

Fmoc Protection : The N-methyl-L-valine residue is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during coupling .

-

Coupling with N-Phenyl-L-leucinamide : Activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane .

Example Reaction Scheme :

-

N-Methyl-L-valine Synthesis :

-

Fmoc Protection :

-

Coupling :

-

Deprotection :

Stability and Hydrolysis

The compound’s stability under physiological conditions is influenced by its peptidic backbone and substituents:

-

Enzymatic Degradation : Susceptible to hydrolysis by brush-border membrane peptidases (e.g., leucine aminopeptidase), particularly at the amide bond .

-

pH Sensitivity : The N-phenyl group enhances resistance to acid hydrolysis compared to unmodified leucinamides .

Table 1: Hydrolysis Rates of L-Leucinamide Derivatives

| Derivative | Enzyme Activity (µmol/min/mg) | pH Stability (Half-life) |

|---|---|---|

| N-Phenyl-L-leucinamide | 0.45 ± 0.02 | >24 hours (pH 2–7) |

| Unmodified L-leucinamide | 1.20 ± 0.05 | 4 hours (pH 2) |

Functional Modifications

The N-methyl and N-phenyl groups alter the compound’s physicochemical properties:

-

Lipophilicity : Increased logP (2.8 vs. 1.5 for unmodified dipeptide), enhancing membrane permeability .

-

Hydrogen Bonding : The N-methyl group reduces H-bond donor capacity, while the phenyl group engages in π-π stacking .

Table 2: Physicochemical Properties

| Property | N-Methyl-L-valyl-N-phenyl-L-leucinamide | Unmodified Dipeptide |

|---|---|---|

| Molecular Weight (g/mol) | 419.5 | 348.4 |

| logP | 2.8 | 1.5 |

| Solubility (mg/mL) | 0.12 (H₂O) | 5.6 (H₂O) |

Analytical Characterization

Aplicaciones Científicas De Investigación

L-Leucinamide, N-methyl-L-valyl-N-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in treating infectious diseases, cancer, and inflammatory disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mecanismo De Acción

The mechanism of action of L-Leucinamide, N-methyl-L-valyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

L-Leucinamide, N-methyl-L-valyl-N-phenyl-: Known for its unique structure and biological activity.

N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N-phenyl-: Another compound with similar peptide structure and biological properties

Uniqueness

L-Leucinamide, N-methyl-L-valyl-N-phenyl- stands out due to its specific combination of L-leucinamide, N-methyl-L-valyl, and N-phenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Actividad Biológica

L-Leucinamide, N-methyl-L-valyl-N-phenyl- (also referred to as {N-Me-Val}-Leu-anilide) is a compound of significant interest due to its biological activities, particularly its potential as an antiviral agent. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

The primary target for L-Leucinamide is the 3C-like proteinase (3CLpro), which plays a crucial role in the replication of various viruses, including coronaviruses. By inhibiting this enzyme, the compound can effectively disrupt viral replication processes.

Mode of Action

L-Leucinamide interacts with the 3C-like proteinase, potentially inhibiting its function. This inhibition is essential for controlling viral replication and limiting the spread of infections.

Biochemical Pathways

Inhibition of the 3C-like proteinase by L-Leucinamide could lead to a reduction in viral load by disrupting the replication cycle of viruses. The biochemical pathways affected include those involved in viral protein processing and replication.

Cellular Effects

While specific cellular effects of L-Leucinamide are still under investigation, its role in inhibiting viral replication suggests it may influence various cellular functions, including:

- Gene Expression : Potential modulation of genes related to immune responses.

- Cell Signaling Pathways : Interaction with signaling pathways that govern cellular responses to viral infections.

Case Studies and Experimental Data

-

Antiviral Activity Against SARS-CoV-2

A study investigated statine-based peptidomimetics, including compounds similar to L-Leucinamide, demonstrating significant inhibition of the main protease (Mpro) activity in SARS-CoV-2. Compounds showed over 70% inhibition at concentrations below 1 µM, indicating potential for therapeutic use against COVID-19 . -

Molecular Docking Studies

Molecular docking simulations have suggested that compounds like L-Leucinamide can form stable interactions with the active site of Mpro, highlighting their potential as effective inhibitors in silico .

Comparison with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| L-Leucinamide, N-methyl-L-valyl-N-phenyl- | Contains L-leucinamide, N-methyl-L-valyl, N-phenyl groups | Inhibits 3C-like proteinase |

| N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N-phenyl- | Similar peptide structure | Antiviral properties |

L-Leucinamide is distinguished by its unique combination of amino acid residues that confer specific biological properties, making it a valuable candidate for further research in antiviral applications.

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIFQTZKVQDNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427231 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-54-7 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.